molecular formula C11H11N3O4 B2548619 Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1612861-50-3

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B2548619
CAS RN: 1612861-50-3
M. Wt: 249.226
InChI Key: WHKFVYIKVOQFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and studied for various biological activities, including anti-hepatitis B virus, anti-inflammatory, analgesic, and antibacterial properties .

Synthesis Analysis

The synthesis of related ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives typically involves multi-step reactions starting from 2-aminopyridines or other related heterocyclic amines. For instance, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized and evaluated for their anti-HBV activity . Similarly, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines . These methods could potentially be adapted for the synthesis of Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been determined using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. Density functional theory (DFT) calculations have also been employed to predict and compare molecular structures, as seen in the study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate . These techniques could be applied to Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate to elucidate its molecular structure and electronic properties.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, often leading to the formation of new heterocyclic compounds with potential biological activities. For example, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives . These reactions highlight the versatility of imidazo[1,2-a]pyridine derivatives as building blocks for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their acidity, basicity, and reactivity. The introduction of a nitro group, as in Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, would likely impact these properties, potentially enhancing the compound's biological activity. The physicochemical properties of these compounds can be investigated through experimental measurements and computational studies .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds. For instance, Zamora et al. (2004) explored its utility in synthesizing pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines, potentially active in biological applications due to their triazine structure (Zamora et al., 2004). Similarly, Castera-Ducros et al. (2006) utilized a derivative of this compound in the efficient synthesis of new 8-aryl tricyclic pyridinones, highlighting its versatility in complex chemical transformations (Castera-Ducros et al., 2006).

Catalysis and Biological Activity

In another application, Saddik et al. (2012) investigated imidazolo[1,2-a]pyridine derivatives, including ethyl 7-methylimidazolo[1,2-a]pyridine-2-carboxylate, for their catalytic activities in the oxidation of catechol. These compounds showed promise as effective catalysts, demonstrating the chemical versatility and potential biological relevance of this class of compounds (Saddik et al., 2012).

Future Directions

Imidazo[1,2-a]pyridine analogues, including “Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate”, are a focus of ongoing research, particularly in the field of medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine has been recognized as a promising scaffold for this purpose .

properties

IUPAC Name

ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)10-7(2)13-6-8(14(16)17)4-5-9(13)12-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKFVYIKVOQFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.